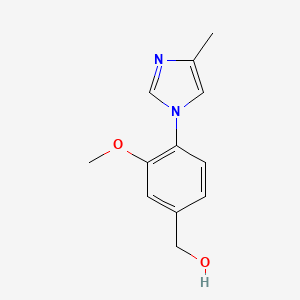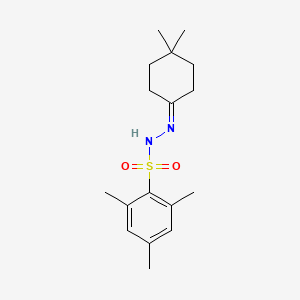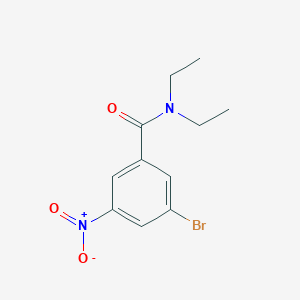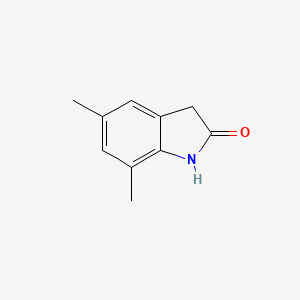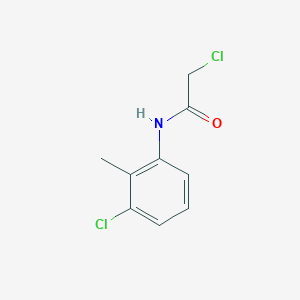
2-Chlor-N-(3-Chlor-2-methylphenyl)acetamid
Übersicht
Beschreibung
“2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is an organic compound with the CAS Number: 99585-94-1 . It has a molecular weight of 218.08 . The IUPAC name for this compound is 2-chloro-N-(3-chloro-2-methylphenyl)acetamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is 1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is a solid at room temperature . . The compound is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Chlor-N-(3-Chlor-2-methylphenyl)acetamid: wird in der organischen Synthese als Baustein für die Herstellung verschiedener komplexer Moleküle verwendet. Seine Chlor- und Acetamid-Funktionalitäten machen es zu einem vielseitigen Reagenz, das nucleophile Substitutionsreaktionen eingehen kann, um verschiedene Substituenten einzuführen, was die Synthese einer breiten Palette organischer Verbindungen unterstützt .
Pharmakologische Forschung
In der Pharmakologie dient diese Verbindung als Vorläufer bei der Synthese von Arzneimitteln. Ihr strukturelles Gerüst wird manipuliert, um Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen. Die Forschung hat ihre Derivate auf ihre pharmakologischen Aktivitäten untersucht, darunter entzündungshemmende und analgetische Eigenschaften .
Biochemische Studien
Die Rolle der Verbindung in der Biochemie umfasst die Verwendung als Zwischenprodukt in Enzyminhibitionstudien. Sie hilft, die Interaktion zwischen kleinen Molekülen und Enzymen zu verstehen, was für die Entwicklung von Medikamenten und das Verständnis von Krankheitsmechanismen entscheidend ist .
Medizinische Forschung
This compound: wird in der medizinischen Forschung auf seine potenzielle Verwendung in diagnostischen Assays und als chemische Sonde untersucht, um verschiedene biologische Pfade zu untersuchen. Sie könnte auch bei der Entwicklung neuer diagnostischer Methoden oder medizinischer Behandlungen eingesetzt werden .
Industrielle Anwendungen
Industriell wird diese Verbindung als Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen Chemikalien verwendet. Ihre reaktiven Stellen ermöglichen eine einfache Modifikation, wodurch sie sich zur Herstellung einer Vielzahl von Industrieprodukten eignet .
Studien zur Umweltauswirkungen
Die Umweltauswirkungen von This compound und seinen Derivaten sind ein Forschungsgebiet, insbesondere die Bewertung seiner biologischen Abbaubarkeit und möglichen Toxizität. Das Verständnis seines Umweltschicksals ist wichtig für die Entwicklung sichererer und nachhaltigerer chemischer Prozesse .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as chloroacetanilide herbicides are known to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Mode of Action
It’s likely that it interacts with its targets by inhibiting protein synthesis in susceptible plants, similar to other chloroacetamide herbicides .
Biochemical Pathways
Related compounds are known to disrupt the synthesis of vlcfas, which are crucial for the normal function of cells .
Pharmacokinetics
Similar compounds are known to be absorbed by the shoots and roots of germinating plants .
Result of Action
Similar compounds are known to inhibit the growth of plants by disrupting the synthesis of vlcfas .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide can be influenced by environmental factors. For instance, some moisture is required following pre-emergence application, although it is more active in dry conditions than other chloroacetamide herbicides .
Biochemische Analyse
Biochemical Properties
2-chloro-N-(3-chloro-2-methylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-chloro-N-(3-chloro-2-methylphenyl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to 2-chloro-N-(3-chloro-2-methylphenyl)acetamide can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
2-chloro-N-(3-chloro-2-methylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may influence the activity of cofactors required for enzymatic reactions .
Transport and Distribution
The transport and distribution of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to various tissues based on its affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOMYDYUYMZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280218 | |
| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-94-1 | |
| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DICHLORO-ORTHO-ACETOTOLUIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)







